N-{5-[(1E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}ethene-1-sulfonamide N-{5-[(1E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}ethene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2412761-99-8
VCID: VC11517430
InChI: InChI=1S/C16H20F2N2O3S/c1-3-24(21,22)20-14-10-13(15(23-2)19-11-14)5-4-12-6-8-16(17,18)9-7-12/h3-5,10-12,20H,1,6-9H2,2H3/b5-4+
SMILES:
Molecular Formula: C16H20F2N2O3S
Molecular Weight: 358.4 g/mol

N-{5-[(1E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}ethene-1-sulfonamide

CAS No.: 2412761-99-8

Cat. No.: VC11517430

Molecular Formula: C16H20F2N2O3S

Molecular Weight: 358.4 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-{5-[(1E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}ethene-1-sulfonamide - 2412761-99-8

Specification

CAS No. 2412761-99-8
Molecular Formula C16H20F2N2O3S
Molecular Weight 358.4 g/mol
IUPAC Name N-[5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl]ethenesulfonamide
Standard InChI InChI=1S/C16H20F2N2O3S/c1-3-24(21,22)20-14-10-13(15(23-2)19-11-14)5-4-12-6-8-16(17,18)9-7-12/h3-5,10-12,20H,1,6-9H2,2H3/b5-4+
Standard InChI Key XWUDDEWKGTZJNH-SNAWJCMRSA-N
Isomeric SMILES COC1=C(C=C(C=N1)NS(=O)(=O)C=C)/C=C/C2CCC(CC2)(F)F
Canonical SMILES COC1=C(C=C(C=N1)NS(=O)(=O)C=C)C=CC2CCC(CC2)(F)F

Introduction

Chemical Structure and Molecular Properties

The compound’s systematic name reflects its intricate architecture:

  • Pyridine core: Positioned at the center, the pyridine ring (C5H4N) is substituted at the 3-, 5-, and 6-positions.

  • Methoxy group (-OCH3): Occupies the 6-position, enhancing electronic effects and steric bulk.

  • Ethenyl group (CH2=CH-): Attached to the 5-position in an (E)-configuration, contributing rigidity and conjugation.

  • 4,4-Difluorocyclohexyl: A cyclohexane ring with two fluorine atoms at the 4-position, influencing lipophilicity and metabolic stability.

  • Ethene-1-sulfonamide (-SO2NH2): Linked to the pyridine’s 3-position, a hallmark of sulfonamide-based bioactive molecules.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H20F2N2O3S
Molecular Weight358.4 g/mol
Topological Polar Surface Area~90 Ų (estimated)
LogP (Predicted)2.8–3.5
Hydrogen Bond Donors1 (sulfonamide -NH2)
Hydrogen Bond Acceptors6 (pyridine N, SO2, OCH3, F)

The compound’s moderate LogP suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility. The fluorine atoms on the cyclohexyl group likely reduce oxidative metabolism, extending half-life.

Pharmacological Profile and Mechanisms of Action

Sulfonamides are renowned for their versatility in drug design, acting as enzyme inhibitors, receptor antagonists, or antimicrobial agents. For this compound, potential mechanisms include:

Kinase Inhibition

The sulfonamide group may chelate ATP-binding sites in kinases. For example, vascular endothelial growth factor receptor (VEGFR) inhibitors often incorporate sulfonamides to block angiogenesis.

Carbonic Anhydrase Inhibition

Sulfonamides are classical inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and tumor progression. The difluorocyclohexyl group could enhance selectivity for CA isoforms overexpressed in cancers.

Antimicrobial Activity

Structural analogs have demonstrated activity against Gram-positive bacteria by targeting dihydropteroate synthase. The pyridine and fluorine substituents may broaden the spectrum of activity.

Table 2: Hypothetical Biological Activity

TargetAssay TypePredicted IC50
VEGFR-2Cell-free assay50–100 nM
Carbonic Anhydrase IXFluorescent assay10–50 nM
Staphylococcus aureusMIC assay2–4 µg/mL

Research Applications and Future Directions

Oncology

The compound’s potential to inhibit pro-survival kinases or CAs positions it as a candidate for combination therapies with checkpoint inhibitors or chemotherapeutic agents.

Neuroinflammation

Sulfonamides modulating microglial activation could mitigate neuroinflammatory pathways in Alzheimer’s or Parkinson’s disease.

Chemical Biology

As a fluorescent probe derivative, the ethenyl group could enable tracking of target engagement in live cells.

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